![molecular formula C8H10BClO3 B572545 (3-Chloro-5-ethoxyphenyl)boronic acid CAS No. 1256345-73-9](/img/structure/B572545.png)
(3-Chloro-5-ethoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diarylborinic acids and their four-coordinated analogs, such as “(3-Chloro-5-ethoxyphenyl)boronic acid”, relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of “(3-Chloro-5-ethoxyphenyl)boronic acid” includes a boronic acid functional group and is derived from the phenol family.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Chloro-5-ethoxyphenyl)boronic acid” include a molecular weight of 200.425.Scientific Research Applications
Sensing Applications
Boronic acids are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is the basis for their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection systems. For “(3-Chloro-5-ethoxyphenyl)boronic acid”, this could involve the development of fluorescent sensors for detecting catecholamines and their derivatives, such as dopamine .
Supramolecular Chemistry
The reversible nature of boronic acid-mediated cis-diol conjugation makes it a valuable tool in supramolecular chemistry. This compound could potentially be used to create dynamic covalent systems that can reversibly form and break bonds under certain conditions, leading to applications in self-healing materials or responsive drug delivery systems .
Medicinal Chemistry
In medicinal chemistry, boronic acids are utilized for their cross-coupling reactions. “(3-Chloro-5-ethoxyphenyl)boronic acid” may be used in the synthesis of pharmaceuticals, where it can contribute to the formation of carbon-boron bonds essential for creating complex organic molecules .
Polymer and Optoelectronics Materials
Borinic acid derivatives, a subclass of organoborane compounds which include boronic acids, are used in the development of polymer and optoelectronic materials. The specific properties of “(3-Chloro-5-ethoxyphenyl)boronic acid” could be harnessed to synthesize materials with unique electrical or optical properties .
Catalysis
Borinic acids and their derivatives are also known to play a role in catalysis. They can act as catalysts or co-catalysts in various chemical reactions, potentially improving the efficiency or selectivity of these processes .
BMC Chemistry - Boronic acids for sensing and other applications RSC Advances - Boronic acid based dynamic click chemistry MDPI - Recent Advances in the Synthesis of Borinic Acid Derivatives
Safety and Hazards
The safety data sheet for “(3-Chloro-5-ethoxyphenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing the compound in a locked up place .
Mechanism of Action
Target of Action
The primary target of (3-Chloro-5-ethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by (3-Chloro-5-ethoxyphenyl)boronic acid is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic acids and their esters are generally stable and readily prepared . They are also environmentally benign, making them suitable for use in various applications .
Result of Action
The result of the action of (3-Chloro-5-ethoxyphenyl)boronic acid is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, leading to a variety of potential applications .
Action Environment
The action of (3-Chloro-5-ethoxyphenyl)boronic acid is influenced by the reaction conditions of the SM coupling . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes, also contribute to the efficacy of the reaction .
properties
IUPAC Name |
(3-chloro-5-ethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMSXBHJXIDTTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681557 |
Source
|
Record name | (3-Chloro-5-ethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-73-9 |
Source
|
Record name | (3-Chloro-5-ethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.